beta-Glucogallin
    beta-Glucogallin
        [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate is a tannin.
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate is a natural product found in Phyllanthus emblica, Prunus domestica, and Lotus japonicus with data available.
                        [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate is a natural product found in Phyllanthus emblica, Prunus domestica, and Lotus japonicus with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        13405-60-2    
    
    
        VCID:
        
        VC21107868    
        
        InChI:
        
        InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2    
    
        
        SMILES:
        
        C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O    
    
        
        Molecular Formula:
        
        C13H16O10    
    
        
        Molecular Weight:
        
        332.26 g/mol    
    
beta-Glucogallin
CAS No.: 13405-60-2
Cat. No.: VC21107868
Molecular Formula: C13H16O10
Molecular Weight: 332.26 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| Description | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate is a tannin. [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate is a natural product found in Phyllanthus emblica, Prunus domestica, and Lotus japonicus with data available. | 
|---|---|
| CAS No. | 13405-60-2 | 
| Molecular Formula | C13H16O10 | 
| Molecular Weight | 332.26 g/mol | 
| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate | 
| Standard InChI | InChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2 | 
| Standard InChI Key | GDVRUDXLQBVIKP-UHFFFAOYSA-N | 
| Isomeric SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | 
| SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | 
| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O | 
| Melting Point | 205 - 206 °C | 
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